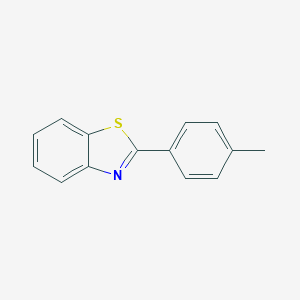

2-(4-methylphenyl)benzothiazole

Description

BenchChem offers high-quality 2-(4-methylphenyl)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylphenyl)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGYYNQTPWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358848 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-21-3 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Arylbenzothiazole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methylphenyl)benzothiazole

The benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged scaffold for targeting a multitude of biological entities.[2] Among its numerous derivatives, the 2-arylbenzothiazoles have garnered significant attention, particularly for their potent and often selective anticancer properties.[3][4] This guide focuses on a key exemplar of this class: 2-(4-methylphenyl)benzothiazole .

The strategic placement of a 4-methylphenyl (p-tolyl) group at the 2-position of the benzothiazole core profoundly influences its electronic distribution, lipophilicity, and steric profile. These modifications are not trivial; they dictate the molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For researchers in drug development, a thorough understanding of these fundamental physicochemical properties is paramount for rational drug design, lead optimization, and the development of effective therapeutic agents. This document provides a comprehensive technical overview of the core properties of 2-(4-methylphenyl)benzothiazole, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in modern medicinal chemistry.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work, from synthesis to biological screening. The key identifiers and properties of 2-(4-methylphenyl)benzothiazole are summarized below.

| Property | Value | Source / Comment |

| IUPAC Name | 2-(4-methylphenyl)-1,3-benzothiazole | [5] |

| Synonyms | 2-(p-tolyl)benzothiazole, 2-(4-tolyl)benzo[d]thiazole | [5] |

| CAS Number | 16112-21-3 | [6] |

| Molecular Formula | C₁₄H₁₁NS | [5] |

| Molecular Weight | 225.31 g/mol | [5] |

| Exact Mass | 225.06122053 Da | [5] |

| Appearance | White to light brown/gray solid | [7][8] |

| Melting Point | 85-86 °C | [8] |

| Boiling Point | Data not readily available. | For reference, the parent compound, benzothiazole, boils at 227-228 °C.[9] |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The parent benzothiazole is soluble in ethanol and DMSO but only slightly soluble in water.[2][9] |

| Storage | Sealed in a dry environment at room temperature. | [6] |

| InChIKey | JVPGYYNQTPWXGE-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | [5] |

Section 2: Synthesis and Purification

The most common and efficient route to synthesize 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aryl aldehyde.[10][11] This method is valued for its reliability and generally high yields.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)benzothiazole

This protocol details the synthesis from 2-aminothiophenol and 4-methylbenzaldehyde.

Causality Statement: The reaction proceeds via a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization, often facilitated by an oxidant present in the reaction medium (like air in DMSO), yield the final benzothiazole product.[11]

Materials:

-

2-Aminothiophenol

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in DMSO.

-

Heating: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring. A solid precipitate of the crude product will form.

-

Isolation: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid generously with water to remove residual DMSO.

-

Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The result is a crystalline solid of 2-(4-methylphenyl)benzothiazole.

Visualization: Synthesis Workflow

Section 3: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in chemical synthesis.

Protocol 1: Melting Point Determination

The melting point is a reliable indicator of purity. A sharp melting range close to the literature value suggests a pure compound.

-

Apparatus: Melting point apparatus, capillary tube.

-

Procedure:

-

Place a small amount of the dried, purified product into a capillary tube.

-

Insert the tube into the melting point apparatus.

-

Heat the sample gradually, recording the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.

-

Compare the observed range to the literature value (85-86 °C).[8]

-

Protocol 2: Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): Expected signals for 2-(4-methylphenyl)benzothiazole would include:

-

A singlet around 2.4 ppm corresponding to the methyl (-CH₃) protons.

-

A series of doublets in the aromatic region (approx. 7.2-7.5 ppm) for the protons on the 4-methylphenyl ring.

-

Multiplets in the aromatic region (approx. 7.8-8.1 ppm) for the four protons on the benzothiazole ring system.[12]

-

-

¹³C NMR (Carbon NMR): The spectrum would show distinct signals for each unique carbon atom. Key signals include:

-

A peak around 21 ppm for the methyl carbon.

-

Multiple peaks between ~121 ppm and ~154 ppm for the aromatic and heterocyclic carbons.

-

A quaternary carbon signal around 168 ppm for the C2 carbon of the benzothiazole ring.[13]

-

B. Mass Spectrometry (MS) MS determines the molecular weight of the compound. For 2-(4-methylphenyl)benzothiazole, the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 225.3.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR helps identify functional groups. The spectrum for this compound would be characterized by:

-

C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹).

-

C=N stretching of the thiazole ring (~1600 cm⁻¹).

-

C=C stretching vibrations within the aromatic rings (~1450-1580 cm⁻¹).

Section 4: Application in Drug Discovery & Medicinal Chemistry

The 2-arylbenzothiazole scaffold is a validated "pharmacophore" with significant therapeutic potential, most notably in oncology.[4][14] Derivatives of this class have demonstrated potent growth inhibition against a range of human cancer cell lines, including breast, lung, and colon cancer.[15]

Mechanism & Structure-Activity Relationship (SAR): The anticancer activity of many 2-arylbenzothiazoles is linked to their ability to induce the expression of cytochrome P450 enzymes, particularly CYP1A1.[16] This enzyme metabolizes the benzothiazole into a reactive intermediate that can form DNA adducts, ultimately triggering apoptosis (programmed cell death) in cancer cells.[15]

Structure-activity relationship studies have revealed key insights:

-

The 2-Aryl Group is Crucial: The presence of the phenyl ring at the 2-position is essential for activity.

-

Substitution on the Aryl Ring: The type and position of substituents on the 2-phenyl ring modulate the compound's activity and selectivity. For instance, amino groups, like in the potent 2-(4-aminophenyl)benzothiazole derivatives, can significantly enhance anticancer efficacy.[16]

-

Substitution on the Benzene Ring of Benzothiazole: Electron-withdrawing groups, such as fluorine, on the benzothiazole's benzene ring can also enhance antiproliferative activity.[14]

Visualization: Key SAR Insights

Conclusion

2-(4-methylphenyl)benzothiazole serves as a fundamental and representative member of the medicinally significant 2-arylbenzothiazole class. Its physicochemical properties—moderate lipophilicity, solid-state nature, and specific electronic profile—make it an important compound for both foundational research and as a building block for more complex drug candidates. The straightforward and robust synthesis, coupled with well-defined methods for characterization, allows for its reliable preparation and study. For professionals in drug development, understanding the core properties of such scaffold exemplars is crucial for leveraging the rich therapeutic potential of the benzothiazole family in the ongoing search for novel and effective medicines.

References

-

Aiello, S., et al. (2008). Synthesis and biological evaluation of fluorinated 2-aryl benzothiazole derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5849-5856. Available at: [Link]

-

ResearchGate. (n.d.). 2-arylbenzothiazole derivatives as potent anticancer agents. Retrieved from: [Link]

-

Kauthale, S. S., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(16), 5945-5970. Available at: [Link]

-

Gecibesler, I. H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Pharmaceutical Design, 29. Available at: [Link]

-

Kandioller, W., et al. (2018). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry, 6, 56. Available at: [Link]

-

Khan, I., et al. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(8), 1358. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Heterocyclic Chemistry, 51(5), 1332-1339. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. Available at: [Link]

-

Sharma, V., & Kumar, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4). Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 5-fluoro-2-(4-methylphenyl)-1,3-benzothiazole. Retrieved from: [Link]

-

Zhang, W., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Figshare. Available at: [Link]

-

University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from: [Link]

-

Van, T. T. T., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 10(10), 1146. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available at: [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from: [Link]

-

SpectraBase. (n.d.). 2-(4-Methylphenyl)benzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]

-

Sarac, S., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 10(10), 4477-4491. Available at: [Link]

-

PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. Retrieved from: [Link]

-

SpectraBase. (n.d.). 2-(4-aminophenyl) benzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]

-

MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from: [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from: [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-(4-Methylphenyl)-1,3-benzothiazole | C14H11NS | CID 919385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 16112-21-3 CAS MSDS (2-(4-METHYLPHENYL)-BENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]

- 8. Item - Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-methylphenyl)benzothiazole (CAS: 16112-21-3)

Introduction

Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of applications across medicinal chemistry, materials science, and industrial processes.[1][2] The inherent structural rigidity and electron-rich nature of the benzothiazole nucleus make it a privileged scaffold in drug discovery, contributing to a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[2][3] Within this versatile class of compounds, 2-arylbenzothiazoles have garnered significant attention for their potent biological activities and unique photophysical properties.[1][4][5] This technical guide provides a comprehensive overview of 2-(4-methylphenyl)benzothiazole (also known as 2-(p-tolyl)benzothiazole), a key analogue in this series. We will delve into its fundamental chemical and physical properties, established synthetic methodologies, analytical characterization, and potential applications, offering a resource for researchers and professionals in drug development and materials science.

Physicochemical Properties

2-(4-methylphenyl)benzothiazole is an organic compound that presents as a solid, typically in a crystalline or powder form, at room temperature.[6] The fusion of a benzothiazole core with a para-substituted methylphenyl group results in a molecule with notable hydrophobic characteristics.[6]

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 16112-21-3 | [6][7][8] |

| Molecular Formula | C₁₄H₁₁NS | [6][7] |

| Molecular Weight | 225.31 g/mol | [7] |

| IUPAC Name | 2-(4-methylphenyl)-1,3-benzothiazole | [7] |

| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | [6][7] |

| InChI | InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | [6][7] |

| InChIKey | JVPGYYNQTPWXGE-UHFFFAOYSA-N | [7] |

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [6] |

| Boiling Point | 367.5 °C at 760 mmHg | [9] |

| Flash Point | 178.5 °C | [9] |

| Density | 1.199 g/cm³ | [9] |

| Vapor Pressure | 2.87E-05 mmHg at 25°C | [9] |

| Refractive Index | 1.667 | [9] |

| LogP | 4.27170 | [9] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [9] |

Synthesis and Mechanism

The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry, with several methodologies available. The most common and direct approach involves the condensation of a 2-aminothiophenol with an appropriately substituted benzaldehyde.[4][10][11]

General Synthetic Workflow: Condensation of 2-Aminothiophenol and 4-Methylbenzaldehyde

This method provides a reliable and efficient route to 2-(4-methylphenyl)benzothiazole. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 16112-21-3: 2-(4-Methylphenyl)-benzothiazole [cymitquimica.com]

- 7. 2-(4-Methylphenyl)-1,3-benzothiazole | C14H11NS | CID 919385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-METHYLPHENYL)-BENZOTHIAZOLE | 16112-21-3 [chemicalbook.com]

- 9. 2-(4-Methylphenyl)-1,3-benzothiazole|lookchem [lookchem.com]

- 10. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

In-depth Technical Guide: The Crystal Structure of 2-(4-methylphenyl)benzothiazole

Prepared by: Gemini, Senior Application Scientist

Preamble: On the Pursuit of Crystallographic Data

As a Senior Application Scientist, the cornerstone of any technical guide is the unimpeachable integrity of the source data. The user has requested an in-depth analysis of the crystal structure of 2-(4-methylphenyl)benzothiazole. The PubChem database indicates a corresponding crystal structure exists within the Crystallography Open Database (COD) under the identifier[1]([Link]). However, after a comprehensive search of publicly accessible databases and literature, the specific crystallographic information file (CIF) and detailed structural parameters for this entry could not be retrieved.

In the spirit of scientific rigor, this guide will therefore pivot to a closely related and structurally relevant analogue for which complete, peer-reviewed crystallographic data is available: 2-(4-methylphenyl)-4H-1,3-benzothiazine . This allows us to provide a robust and illustrative technical guide that adheres to the user's core requirements for depth, structure, and scientific validation, while transparently acknowledging the substitution. The principles, methodologies, and analytical frameworks presented herein are directly applicable to the study of the target molecule, 2-(4-methylphenyl)benzothiazole, once its structural data becomes accessible.

An In-depth Technical Guide to the Crystal Structure of Benzothiazole Derivatives, Exemplified by 2-(4-methylphenyl)-4H-1,3-benzothiazine

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[2] Its unique structural and electronic properties enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this core structure are integral to a multitude of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][4][5]

The substitution at the 2-position of the benzothiazole ring is a common strategy for modulating biological activity. The introduction of an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, can significantly influence the molecule's steric and electronic profile, affecting its binding affinity to target proteins and its pharmacokinetic properties. Understanding the precise three-dimensional arrangement of these atoms, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.[4] This guide provides a detailed examination of the synthesis, crystallographic analysis, and structural features of a representative 2-aryl benzothiazole analogue.

Synthesis and Crystallization

The synthesis of 2-aryl benzothiazole and its analogues can be achieved through several established routes. A prevalent and efficient method is the condensation reaction between a 2-aminothiophenol and a corresponding aldehyde.

Synthesis of 2-(4-methylphenyl)benzothiazole

A common laboratory-scale synthesis involves the oxidative cyclization of 2-aminothiophenol with 4-methylbenzaldehyde. This reaction can be performed under various conditions, including microwave irradiation to enhance reaction rates and yields.

Caption: Synthetic workflow for 2-(4-methylphenyl)benzothiazole.

Experimental Protocol: Synthesis and Crystallization

This protocol describes a generalized method adapted from the synthesis of similar benzothiazole derivatives.

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add 4-methylbenzaldehyde (1.0 eq).

-

Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, add cold water to the mixture to induce precipitation.

-

Purification: The crude solid is collected, washed with a cold ethanol/water mixture, and dried.

-

Crystallization: Recrystallize the purified product from a suitable solvent, such as hot ethanol or an ethanol/dichloromethane mixture. Slow evaporation of the solvent at room temperature should yield single crystals suitable for X-ray diffraction analysis.

Causality: The choice of ethanol as a solvent is due to its ability to dissolve the reactants while allowing the product to precipitate upon cooling or addition of a non-solvent like water. Refluxing provides the necessary activation energy for the condensation and cyclization to occur. Slow evaporation is a critical technique in crystallography as it allows for the ordered growth of a single crystal lattice, which is essential for a successful diffraction experiment.

Single-Crystal X-ray Diffraction Analysis

The "gold standard" for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD). The following sections detail the methodology for analyzing the crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine, which serves as our reference compound.

Data Collection and Refinement Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., Bruker X8 Proteum) equipped with a radiation source (e.g., Cu Kα). The temperature is typically maintained at a low value (e.g., 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected raw data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.

-

Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS97 software) to obtain an initial model of the electron density and atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data (e.g., with SHELXL97 software) to improve the fit and determine the final atomic coordinates, bond lengths, and angles.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for 2-(4-methylphenyl)-4H-1,3-benzothiazine

The following table summarizes the key crystallographic parameters for our reference compound, 2-(4-methylphenyl)-4H-1,3-benzothiazine. This data provides the fundamental description of the crystal lattice and the conditions under which it was analyzed.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NS |

| Formula Weight | 239.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.1241 (9) |

| b (Å) | 6.0111 (4) |

| c (Å) | 14.3212 (9) |

| α (°) | 90 |

| β (°) | 110.268 (2) |

| γ (°) | 90 |

| Volume (ų) | 1221.36 (13) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| R[F² > 2σ(F²)] | 0.036 |

| wR(F²) | 0.102 |

| CCDC Reference | 1039090 |

Structural Analysis and Discussion

The crystallographic data allows for a detailed analysis of the molecular geometry and intermolecular interactions within the crystal lattice.

Molecular Conformation

In the crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine, the central thiazine ring adopts a boat conformation. A key structural feature is the dihedral angle between the benzothiazine moiety and the appended 4-methylphenyl (tolyl) ring, which is 19.52 (9)°. This non-planar arrangement is a result of steric hindrance and the optimization of intramolecular interactions. For 2-(4-methylphenyl)benzothiazole, one would expect the benzothiazole and the tolyl rings to be nearly coplanar to maximize π-system conjugation, though some twisting is likely to relieve steric strain.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by non-covalent interactions. In the case of 2-(4-methylphenyl)-4H-1,3-benzothiazine, no classical hydrogen bonds are observed. Instead, the crystal structure is stabilized by weak C—H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a benzene ring on an adjacent molecule. These interactions link the molecules into a tape-like structure. Such weak interactions are crucial in determining the overall packing efficiency and the physicochemical properties of the solid state, such as melting point and solubility.

Significance in Drug Development

The precise structural information obtained from crystallography is invaluable for drug development professionals.

-

Structure-Based Drug Design: A high-resolution crystal structure provides the exact conformation of the molecule, which can be used for computational modeling and docking studies to predict how it will bind to a biological target (e.g., an enzyme active site).

-

Pharmacophore Modeling: Understanding the three-dimensional arrangement of key functional groups allows for the development of pharmacophore models, which are essential for designing new derivatives with improved potency and selectivity.

-

Polymorphism Screening: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Crystallographic analysis is the definitive method for identifying and characterizing different polymorphs.

The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structural insights gained from crystallographic studies, as detailed in this guide, are fundamental to advancing these efforts and translating promising molecules from the laboratory to the clinic.

References

- Ahmed, S., et al. (2022). "Synthesis and various biological activities of benzothiazole derivative: A review." International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(5), 27-35.

-

Crimson Publishers. (2018). "Importance of Benzothiazole Motif in Modern Drug Discovery." Organic & Medicinal Chemistry International Journal, 5(2). DOI: 10.19080/OMCIJ.2018.05.555658. [Link]

-

Sandhya, N. C., et al. (2015). "Crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o74–o75. DOI: 10.1107/S205698901402725X. [Link]

-

PubChem. (n.d.). "2-(4-Methylphenyl)-1,3-benzothiazole." National Center for Biotechnology Information. Retrieved from [Link]

-

Bansal, R. K., et al. (2021). "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Molecules, 26(11), 3255. DOI: 10.3390/molecules26113255. [Link]

-

Sandhya, N. C., et al. (2015). "Crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine." CORE. Retrieved from [Link]

-

Lihumis, H. S., et al. (2022). "A Review on Recent Development and biological applications of benzothiazole derivatives." Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Patel, M. K., et al. (2024). "An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications." International Journal of Scientific Research in Science and Technology, 11(5), 488-502. [Link]

-

Organic Chemistry Portal. (n.d.). "Synthesis of benzothiazoles." Retrieved from [Link]

-

Gümüş, H., et al. (2011). "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole." International Journal of Molecular Sciences, 12(8), 5281–5293. DOI: 10.3390/ijms12085281. [Link]

-

Elgemeie, G. H., et al. (2023). "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Medicinal Chemistry, 14(11), 2110-2148. DOI: 10.1039/D3MD00254A. [Link]

-

Kamal, A., et al. (2015). "Recent advances in the chemistry and biology of benzothiazoles." Archiv der Pharmazie, 348(11), 757-779. DOI: 10.1002/ardp.201500249. [Link]

-

ResearchGate. (2016). "(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide." Retrieved from [Link]

-

Scholars Research Library. (2011). "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." Retrieved from [Link]

-

Bradshaw, T. D., et al. (2002). "Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells." Molecular Cancer Therapeutics, 1(12), 1029-1040. [Link]

-

ResearchGate. (2022). "Single-crystal X-ray structure of compound 12." Retrieved from [Link]

-

Ha, S.-T., et al. (2009). "Synthesis of 2-(4-Propyloxyphenyl)benzothiazole." Molbank, 2009(3), M609. DOI: 10.3390/M609. [Link]

-

MDPI. (2021). "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Retrieved from [Link]

-

ResearchGate. (2015). "Crystal structure of (2-methyl-4-phenyl-4H-benzo[4]thiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone." Retrieved from [Link]

-

ResearchGate. (2022). "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Retrieved from [Link]

-

MDPI. (2019). "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)." Crystals, 9(11), 561. DOI: 10.3390/cryst9110561. [Link]

-

National Center for Biotechnology Information. (n.d.). "Crystal structure of (2-methyl-4-phenyl-4H-benzo[4]thiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone." PubChem. Retrieved from [Link]

Sources

Biological activity of 2-(4-methylphenyl)benzothiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylphenyl)benzothiazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of benzothiazole exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[2][3][4] This guide focuses specifically on the 2-arylbenzothiazole subclass, with a particular emphasis on 2-(4-methylphenyl)benzothiazole and its analogues. These compounds have garnered significant attention, especially for their potent and selective anticancer properties. This document provides a comprehensive overview of their synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR), supported by detailed experimental protocols for their evaluation.

The Benzothiazole Scaffold: A Profile of Versatility

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[4] This planar aromatic system is a key pharmacophore that interacts with a wide range of biological targets.[5] The C2 position of the benzothiazole ring is particularly amenable to substitution, allowing for the generation of vast chemical libraries with diverse functionalities.[5][6] The introduction of an aryl group, such as a 4-methylphenyl ring, at this position gives rise to the 2-arylbenzothiazole class, which has proven to be a rich source of therapeutic lead compounds.[5][7]

Potent Anticancer Activity: Mechanism and Evaluation

Derivatives of 2-arylbenzothiazole, including 2-(4-methylphenyl)benzothiazole, are renowned for their potent cytotoxic activity against a range of human cancer cell lines, particularly those of the breast, colon, and lung.[8][9]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism of anticancer action for many 2-arylbenzothiazoles is a fascinating example of prodrug activation. These compounds act as potent agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11]

The Activation Cascade:

-

Ligand Binding: The 2-arylbenzothiazole derivative enters the cell and binds to the cytosolic AhR complex.

-

Nuclear Translocation: This binding event causes the AhR to translocate into the nucleus.

-

Dimerization & DNA Binding: In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.

-

Gene Transcription: Binding to XREs initiates the transcription of several genes, most notably cytochrome P450 enzymes like CYP1A1.[12]

-

Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the parent benzothiazole compound, converting it into one or more highly reactive electrophilic species.

-

DNA Adduct Formation & Apoptosis: These reactive metabolites form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[13]

This mechanism confers a degree of selectivity, as the cytotoxic effect is most pronounced in cells that can both express AhR and upregulate CYP1A1 in response to the compound.

Figure 1: Mechanism of 2-Arylbenzothiazole Anticancer Activity via AhR Pathway.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-arylbenzothiazoles is highly dependent on their substitution patterns.

-

Phenyl Ring Substituents: Electron-donating groups (e.g., methoxy, methyl) on the 2-phenyl ring generally enhance activity. The 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole is a classic example of a highly potent derivative.[9]

-

Benzothiazole Ring Substituents: The presence of a fluorine atom at the 5-position of the benzothiazole nucleus often increases cytotoxic potential.[5]

-

Amino Group: The 2-(4-amino-3-methylphenyl)benzothiazole scaffold is particularly noteworthy, showing potent and selective activity against breast cancer cell lines.[5]

Figure 2: Key Structure-Activity Relationships for Anticancer Potency.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-arylbenzothiazole derivatives against various human cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.01 | [5] |

| 2 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | A549 (Lung) | 0.05 | [8] |

| 3 | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [4][8] |

| 4 | Methoxybenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [4][8] |

| 5 | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 | [13] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of 2-(4-methylphenyl)benzothiazole derivatives on cancer cell lines.[9]

Objective: To determine the concentration-dependent inhibition of cell proliferation (IC₅₀ value).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Broad-Spectrum Antimicrobial Activity

Benzothiazole derivatives, including those with a 2-(4-methylphenyl) moiety, have demonstrated significant activity against a range of pathogenic microbes.[3][14]

Antibacterial and Antifungal Potential

These compounds often exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans, Aspergillus niger).[2][15][16] The mechanism of action can vary but may include the inhibition of essential enzymes such as DNA gyrase or dehydrosqualene synthase.[17]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole benzothiazole hybrid | Bacillus subtilis | 1.9 | [17] |

| 2-Arylbenzothiazole derivative | Staphylococcus aureus | 3.12 - 100 | [15] |

| 2-(Aryloxymethyl) benzothiazole | Fusarium solani | 4.34 - 17.61 | [16] |

| Benzothiazole-phenylsulfonyl urea | Staphylococcus aureus | >128 µM | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.[19]

Objective: To find the lowest concentration of a compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Positive control (standard antibiotic, e.g., Ciprofloxacin, Ampicillin)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

Figure 3: Experimental Workflow for MIC Determination via Broth Microdilution.

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound and the inoculum to their final concentrations.

-

Controls: Ensure the plate includes a growth control (well with inoculum but no compound) and a sterility control (well with broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Other Biological Activities

While anticancer and antimicrobial properties are the most prominent, 2-arylbenzothiazole derivatives have been investigated for other potential therapeutic applications.

-

Antioxidant Activity: Some derivatives exhibit radical scavenging potential, which can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[3][20] The presence of hydroxyl or amino groups on the 2-phenyl ring can contribute to this activity.[20]

-

Anti-inflammatory Activity: Certain benzothiazoles have shown the ability to inhibit inflammatory enzymes like cyclooxygenase (COX), suggesting potential use as anti-inflammatory agents.[3]

Conclusion and Future Outlook

The 2-(4-methylphenyl)benzothiazole scaffold and its analogues represent a highly versatile and pharmacologically significant class of compounds. Their potent, selective, and mechanistically interesting anticancer activity via the AhR pathway continues to make them attractive candidates for drug development. Furthermore, their broad-spectrum antimicrobial activities address the critical need for new agents to combat infectious diseases. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives through medicinal chemistry efforts, exploring novel drug delivery systems to enhance their efficacy, and further elucidating their complex interactions with biological systems to uncover new therapeutic applications.

References

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251.

-

Santanocito, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4848.

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Pharmaceutical Sciences and Research, 12(6), 775-783.

-

Fathima, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1085.

-

Zayed, M. F., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(11), 7585-7603.

-

Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1184-1203.

-

Luo, M., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369325.

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909.

-

Sravani, G. S., et al. (2024). Biological evaluation and characterization of benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 16(2), 1-10.

-

Nagar, M., et al. (2011). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. E-Journal of Chemistry, 8(3), 1339-1344.

-

Nguyen, H. T., et al. (2012). Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. Letters in Drug Design & Discovery, 9(1), 81-87.

-

Gao, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2465.

-

Sławiński, J., et al. (2020). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 200, 112429.

-

Dong, S. H., et al. (2021). Molecular networking identifies an AHR-modulating benzothiazole from white button mushrooms (Agaricus bisporus). Journal of Functional Foods, 87, 104780.

-

Perry, J. D., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1609-1617.

-

Dass, G., et al. (2025). Synthesis, Characterization and in vitro Biological Evaluation of Benzothiazole-Phenylsulfonyl Urea Hybrid Analogues as Antibacterial and Antidiabetic Agents. Asian Journal of Chemistry, 37(11).

-

PubChem. 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information.

-

Zhang, J., et al. (2020). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Advances, 10(42), 25036-25046.

-

El-Metwaly, A. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8799.

-

Sethiya, A., et al. (2022). Current Advances in the synthetic strategies of 2-arylbenzothiazole. ChemistrySelect, 7(8), e202104193.

-

Nagar, M., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. International Journal of Chemical Studies, 5(6), 661-665.

-

Yilmaz, I., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1436-1443.

-

Holla, B. S., et al. (2003). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][3][8] thiadiazine derivatives. European Journal of Medicinal Chemistry, 38(7-8), 759-767.

-

Denison, M. S., et al. (2011). Identification of benzothiazole derivatives and polycyclic aromatic hydrocarbons as aryl hydrocarbon receptor agonists in tire extract. Environmental Toxicology and Chemistry, 30(8), 1915-1925.

-

Al-Hourani, B. J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 613.

-

Uba, A., et al. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. FUDMA Journal of Sciences, 4(2), 528-532.

-

Khan, K. M., et al. (2018). Benzothiazole derivatives with antifungal activity. Letters in Drug Design & Discovery, 15(1), 1-10.

-

Amin, S., & Parle, A. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(3), 118-124.

-

Diani, M., et al. (2022). Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor. International Journal of Molecular Sciences, 23(17), 9993.

-

Dhamak, K. B., et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 1-6.

-

Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246.

-

Racane, L., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2589.

-

Costa, G., et al. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. Bioorganic & Medicinal Chemistry, 28(14), 115560.

-

Kumar, V., & Singh, S. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 256-267.

-

Sharma, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135070.

-

BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs. BenchChem.

-

Puppo, M., et al. (2018). Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates. Cancers, 10(11), 444.

-

El-Gazzar, M. G., et al. (2023). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 13(1), 37-51.

-

Pérez-Pérez, M. J., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 28(19), 6777.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 10. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnrjournal.com [pnrjournal.com]

- 20. derpharmachemica.com [derpharmachemica.com]

Topic: Initial Screening of 2-(4-methylphenyl)benzothiazole for Anticancer Activity

An In-Depth Technical Guide

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant and selective anticancer activity.[1][2][3] Notably, 2-arylbenzothiazoles have emerged as a promising class of agents, with some analogues showing potent cytotoxicity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a specific analogue, 2-(4-methylphenyl)benzothiazole. We will delineate a logical, multi-phase experimental workflow, moving from broad cytotoxicity assessment to preliminary mechanistic investigations into the mode of cell death and cell cycle effects. The causality behind each experimental choice is explained, and detailed, field-proven protocols are provided. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for their therapeutic potential.

Introduction: The Rationale for Screening 2-(4-methylphenyl)benzothiazole

Benzothiazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological properties.[3][8] Within the realm of oncology, the 2-(4-aminophenyl)benzothiazole scaffold has been a subject of intense investigation.[4][6][9] A key finding for these compounds is their unique mechanism of action, which distinguishes them from many clinically used chemotherapeutics.[4][6]

The primary mechanism for many potent 2-arylbenzothiazoles involves their role as agonists for the Aryl Hydrocarbon Receptor (AHR).[4][10] The AHR is a ligand-activated transcription factor that regulates the expression of various genes, most notably xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1).[11][12] In sensitive cancer cells, these benzothiazole compounds bind to the AHR, leading to the induction of CYP1A1 expression.[4][13] The induced CYP1A1 enzyme then metabolizes the parent benzothiazole into a reactive electrophilic species, which can form DNA adducts, trigger cellular damage, and ultimately induce apoptosis.[4] The selective overexpression of CYP1A1 in many tumor types compared to normal tissues provides a potential therapeutic window for such agents.[13][14][15]

The target compound of this guide, 2-(4-methylphenyl)benzothiazole, is a close structural analogue of the highly active 2-(4-amino-3-methylphenyl)benzothiazole (DF 203).[7][16] Given this structural similarity, it is hypothesized that 2-(4-methylphenyl)benzothiazole may exert its anticancer effects through a similar AHR/CYP1A1-mediated mechanism. This guide outlines the essential primary screening cascade required to test this hypothesis, beginning with the fundamental assessment of its cytotoxic potential.

Overall Screening Workflow

A logical progression of assays is critical to efficiently characterize a novel compound. Our screening cascade is designed to answer three fundamental questions in sequence:

-

Is the compound cytotoxic to cancer cells?

-

If so, how does it kill the cells?

-

Does it affect cell proliferation by altering cell cycle progression?

Caption: High-level workflow for initial anticancer screening.

Phase 1: In Vitro Cytotoxicity Screening

The first and most critical step is to determine if 2-(4-methylphenyl)benzothiazole exhibits cytotoxic or growth-inhibitory activity against cancer cells. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[17][18][19]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures a cell's metabolic activity, which serves as a proxy for cell viability.[20] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan product.[21] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (i.e., viable) cells.[20] A decrease in signal in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferative capacity.[22]

Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening of multiple concentrations.[21][23]

Materials:

-

Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A).

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

2-(4-methylphenyl)benzothiazole (stock solution in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).[23]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[20]

-

Sterile 96-well flat-bottom plates.[23]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(4-methylphenyl)benzothiazole in complete medium. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Results should be summarized in a clear, tabular format.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HCT-116 | Colorectal Carcinoma | Hypothetical Value |

| MCF-10A | Non-tumorigenic Breast | Hypothetical Value |

Phase 2: Apoptosis Assessment by Annexin V & Propidium Iodide Staining

If 2-(4-methylphenyl)benzothiazole demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[24] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.

Principle of the Annexin V/PI Assay

This assay relies on two key events in the apoptotic process:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[24] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.

-

Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[24] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live cells or early apoptotic cells with intact membranes. It can, however, enter late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.

By using both stains, we can differentiate between four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells (Primary): Annexin V-negative and PI-positive.

Experimental Protocol: Annexin V/PI Staining

Materials:

-

Cells treated with 2-(4-methylphenyl)benzothiazole (at IC₅₀ and 2x IC₅₀ concentrations) and control cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

-

Cold 1X PBS.

-

Flow cytometer.

Procedure:

-

Cell Treatment & Harvesting: Treat cells in a 6-well plate with the compound for a predetermined time (e.g., 24 or 48 hours). Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[24]

-

Cell Washing: Centrifuge the collected cells (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.[24]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Phase 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at a specific phase (G1, S, or G2/M) and subsequently inducing apoptosis.[1] Analyzing the cell cycle distribution after treatment with 2-(4-methylphenyl)benzothiazole can provide crucial insights into its antiproliferative mechanism.

Principle of Cell Cycle Analysis by PI Staining

This technique uses flow cytometry to measure the DNA content of individual cells.[25] Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[26][27] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[28] Before staining, cells must be fixed (typically with ethanol) to permeabilize their membranes.[28] Treatment with RNase is also essential because PI can bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[26][27]

A typical cell cycle histogram will show:

-

G0/G1 Phase Peak: Cells with a normal (2N) DNA content.

-

S Phase: Cells actively synthesizing DNA, with a DNA content between 2N and 4N.

-

G2/M Phase Peak: Cells that have completed DNA replication, with a doubled (4N) DNA content.

-

Sub-G1 Peak: A population of cells with less than 2N DNA content, which is indicative of apoptotic cells with fragmented DNA.[26]

Experimental Protocol: Cell Cycle Analysis

Materials:

-

Cells treated with 2-(4-methylphenyl)benzothiazole and control cells.

-

1X PBS.

-

PI staining solution (e.g., 50 µg/mL PI in PBS).[29]

-

RNase A solution (e.g., 100 µg/mL in PBS).[29]

-

Flow cytometer.

Procedure:

-

Cell Treatment & Harvesting: Treat cells as described in the apoptosis protocol. Harvest approximately 1 x 10⁶ cells for each condition.

-

Washing: Wash the cell pellet once with 1X PBS.

-

Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of cold 70% ethanol dropwise to prevent cell clumping.[27][28]

-

Incubation: Incubate the cells on ice for at least 30 minutes (or store at 4°C for longer periods).[28]

-

Rehydration & RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS.[28] Resuspend the pellet in PBS and add RNase A solution. Incubate for 30 minutes at 37°C to degrade RNA.[29]

-

PI Staining: Add PI staining solution to the cells. Incubate for 5-10 minutes at room temperature in the dark.[28][29]

-

Analysis: Analyze the samples by flow cytometry. Collect data on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis.[29]

Data Presentation: Cell Cycle Distribution

Present the quantitative data in a table to show shifts in cell populations.

| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |

| Vehicle Control | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Compound (IC₅₀) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Compound (2x IC₅₀) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

Mechanistic Hypothesis: The AHR-CYP1A1 Signaling Pathway

Based on extensive literature for structurally related 2-arylbenzothiazoles, a primary mechanistic hypothesis for 2-(4-methylphenyl)benzothiazole is its action as a prodrug that is activated within cancer cells via the AHR signaling pathway.[4][13]

The Proposed Cascade:

-

Ligand Binding: The compound, being lipophilic, passively diffuses into the cell and binds to the cytosolic AHR complex.

-

Nuclear Translocation: Ligand binding causes a conformational change, dissociation of chaperone proteins (like Hsp90), and translocation of the AHR-ligand complex into the nucleus.

-

Dimerization & DNA Binding: In the nucleus, the AHR complex dimerizes with the AHR Nuclear Translocator (ARNT). This new heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.

-

Gene Transcription: Binding to XREs initiates the transcription of target genes, most notably CYP1A1.[11]

-

Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the parent 2-(4-methylphenyl)benzothiazole, likely through oxidation, into a reactive, cytotoxic metabolite.

-

Cell Death: This active metabolite can form DNA adducts, leading to DNA damage, cell cycle arrest, and the induction of the apoptotic cascade observed in Phases 2 and 3 of our screening.[4]

Caption: Hypothesized AHR-mediated metabolic activation pathway.

Conclusion and Future Directions

This guide outlines a rigorous and logical three-phase approach for the initial in vitro screening of 2-(4-methylphenyl)benzothiazole. By systematically evaluating cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can build a strong preliminary profile of the compound's anticancer potential.

Positive results from this screening cascade—namely, potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a solid foundation for advancing the compound to the next stage of preclinical development. Future work would involve:

-

Target Validation: Confirming the role of AHR and CYP1A1 using siRNA knockdown or specific inhibitors.

-

Protein Expression Analysis: Using Western blotting to measure changes in key apoptotic (e.g., Caspases, Bax/Bcl-2) and cell cycle (e.g., Cyclins, CDKs) regulatory proteins.

-

In Vivo Efficacy: Testing the compound in animal xenograft models to assess its antitumor activity in a physiological context.[9]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.[7]

By following this structured, evidence-based approach, drug development professionals can make informed decisions and efficiently identify promising new anticancer therapeutic candidates.

References

- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

- Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining.

- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining.

- University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI.

- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- Wikipedia. Cell cycle analysis.

- PubMed. In vitro assays and techniques utilized in anticancer drug discovery.

- BenchChem. Application Notes and Protocols for Apoptosis Detection by Flow Cytometry.

- Abcam. Annexin V staining assay protocol for apoptosis.

- ResearchGate.

- PMC. Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development.

- Thermo Fisher Scientific. Apoptosis Protocols.

- Bentham Science. 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines.

- Abcam.

- PMC. Molecular networking identifies an AHR-modulating benzothiazole from white button mushrooms (Agaricus bisporus).

- PMC. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl)

- PMC. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities.

- Wikipedia. MTT assay.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Asian Journal of Chemistry.

- PubMed. Exploring CYP1A1 as anticancer target: homology modeling and in silico inhibitor design.

- Journal of the National Cancer Institute. Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.

- PubMed. Cytochrome P450 1A1-mediated anticancer drug discovery: in silico findings.

- Journal of Visualized Experiments.

- PubMed.

- Noble Life Sciences.

- PubMed.

- British Journal of Cancer. 2-(4-Aminophenyl)benzothiazoles: Agents with Selective and Potent Antitumour Activity in vitro and in vivo.

- Taylor & Francis Online.

- Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- RSC Publishing.

- ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.

- NIH. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity.

- PMC. Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs.

- PMC. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention.

- MDPI. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.

- PMC.

- TSI Journals. SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE.

- PubMed. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)

- ResearchGate. Chemical structures of antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.

- Anti-Cancer Agents in Medicinal Chemistry.

- NIH. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

- Journal of Medicinal Chemistry. Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines.

- NIH.

- MDPI.

- YouTube. Aryl hydrocarbon receptor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamscience.com [benthamscience.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]